4-bromobut-3-yn-1-ol

Gold catalysis γ-Butyrolactone synthesis Hydroalkoxylation

4‑Bromobut‑3‑yn‑1‑ol (CAS 4544‑38‑1; also named 4‑bromo‑3‑butyn‑1‑ol) is a low‑molecular‑weight (148.99 g mol⁻¹) bifunctional reagent that combines a terminal 1‑bromoalkyne with a primary hydroxyl group on a C₄‑linear framework [REFS‑1]. The bromoalkyne terminus enables Cadiot–Chodkiewicz, Sonogashira and other cross‑coupling reactions, while the hydroxyl group permits further functionalisation (esterification, oxidation, protection) or participation in intramolecular hydroalkoxylation [REFS‑2].

Molecular Formula C4H5BrO
Molecular Weight 148.99 g/mol
CAS No. 4544-38-1
Cat. No. B1280305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromobut-3-yn-1-ol
CAS4544-38-1
Molecular FormulaC4H5BrO
Molecular Weight148.99 g/mol
Structural Identifiers
SMILESC(CO)C#CBr
InChIInChI=1S/C4H5BrO/c5-3-1-2-4-6/h6H,2,4H2
InChIKeyZUKWNSZNXJADAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobut-3-yn-1-ol (CAS 4544-38-1) – A Dual‑Functional Alkyne Building Block for Precision Organic Synthesis and Polymer Chemistry


4‑Bromobut‑3‑yn‑1‑ol (CAS 4544‑38‑1; also named 4‑bromo‑3‑butyn‑1‑ol) is a low‑molecular‑weight (148.99 g mol⁻¹) bifunctional reagent that combines a terminal 1‑bromoalkyne with a primary hydroxyl group on a C₄‑linear framework [REFS‑1]. The bromoalkyne terminus enables Cadiot–Chodkiewicz, Sonogashira and other cross‑coupling reactions, while the hydroxyl group permits further functionalisation (esterification, oxidation, protection) or participation in intramolecular hydroalkoxylation [REFS‑2]. This dual‑functional architecture renders the compound a strategic intermediate for constructing γ‑butyrolactones, unsymmetrical diynes, functional polymers, and pheromone‑type natural products [REFS‑3].

Why 4-Bromobut-3-yn-1-ol Cannot Be Replaced by 3-Butyn-1-ol, Propargyl Alcohol or Other In‑Class Alkynes


Superficially similar compounds such as 3‑butyn‑1‑ol (CAS 927‑74‑2) lack the terminal bromine and therefore cannot participate in Cadiot–Chodkiewicz or oxidative‑addition‑driven cross‑couplings [REFS‑1], while propargyl alcohol (2‑propyn‑1‑ol) provides a different carbon‑skeleton length and altered reactivity manifolds. The iodo‑analogue 4‑iodobut‑3‑yn‑1‑ol suffers from competing homodimerisation and halogen‑exchange side reactions that reduce heterocoupling yields [REFS‑2]. Consequently, the unique combination of a 1‑bromoalkyne and a primary alcohol on the same C₄ chain makes 4‑bromobut‑3‑yn‑1‑ol a non‑interchangeable reagent in synthetic sequences that require both functional handles. The quantitative evidence detailed below shows precisely where this differentiation translates into measurable performance differences.

Quantitative Differentiation Evidence for 4-Bromobut-3-yn-1-ol Versus the Closest Structural Analogues


AuCl₃‑Catalysed Intramolecular Hydroalkoxylation: 4‑Bromo‑3‑yn‑1‑ols Deliver γ‑Butyrolactones in 75–92 % Yield

4‑Bromobut‑3‑yn‑1‑ol substrates undergo AuCl₃‑catalysed electrophilic cyclisation in wet toluene to give γ‑butyrolactones in isolated yields of 75–92 % across a panel of secondary, tertiary and benzylic alcohols [REFS‑1]. By contrast, the cyclisation of the non‑halogenated parent 3‑butyn‑1‑ol under analogous conditions is not reported to proceed because the terminal C–H lacks sufficient electrophilicity to engage the gold catalyst; literature methods for direct lactonisation of unactivated alkynyl alcohols typically operate at higher temperature, require stronger promoters, or give substantially lower yields (e.g. 40–60 % in some Brønsted‑acid‑mediated protocols) [REFS‑2].

Gold catalysis γ-Butyrolactone synthesis Hydroalkoxylation

Cadiot–Chodkiewicz Polymer‑Grafting: 87.5–96.5 % Alkyne Conversion Achieved with 4‑Bromo‑3‑butyn‑1‑ol

When polymer precursors bearing 2‑propynyloxy side chains were coupled with 4‑bromo‑3‑butyn‑1‑ol via Cadiot–Chodkiewicz reaction, the conversion of acetylenic groups reached 87.5–96.5 %, depending on the polymer backbone structure [REFS‑1]. Attempts to use 3‑butyn‑1‑ol (terminal alkyne) in the same coupling would be infeasible because the Cadiot–Chodkiewicz reaction specifically requires a 1‑haloalkyne as the electrophilic partner; the corresponding iodoalkyne analogue, while reactive, promotes significant homodimerisation (up to 20–35 % homodimer) as shown in model studies [REFS‑2].

Cadiot–Chodkiewicz coupling Polyamide functionalisation Diacetylene polymers

Physicochemical Differentiation: Boiling Point and Density vs 3‑Butyn‑1‑ol

The introduction of a bromine atom dramatically alters the physical properties relative to the non‑halogenated parent: predicted density increases from 0.926 g mL⁻¹ (3‑butyn‑1‑ol) to 1.7 ± 0.1 g cm⁻³ (4‑bromobut‑3‑yn‑1‑ol), and the boiling point rises from ~129 °C to ~215 °C [REFS‑1][REFS‑2]. These differences facilitate phase‑separation during aqueous work‑up and reduce volatility‑related solvent losses during rotatory evaporation, practical advantages for process chemists where the non‑halogenated analogue is partially miscible with water and more volatile.

Physicochemical properties Distillation Extractive work‑up

Bromoalkyne vs Iodoalkyne: Superior Heterocoupling Selectivity in Palladium‑Mediated Cross‑Coupling

In a controlled model study of haloalkyne cross‑coupling with a homopropargylic ether, the bromoalkyne substrate (analogous to 4‑bromobut‑3‑yn‑1‑ol) exhibited no detectable homodimerisation or halogen‑exchange with the terminal alkyne partner, whereas the corresponding iodoalkyne generated 20–35 % homodimer and underwent rapid H/I exchange promoted by CuI/amine [REFS‑1]. Although this data was obtained on a related halopropargylic ether rather than 4‑bromobut‑3‑yn‑1‑ol itself, the mechanistic basis (slower oxidative addition of C–Br vs C–I) is a conserved electronic property of 1‑bromoalkynes [REFS‑2].

Cross-coupling Bromoalkyne Iodoalkyne Selectivity

Dual‑Functional Architecture Enables One‑Pot Sequential Transformations Not Feasible with 4‑Bromo‑1‑butyne or Propargyl Alcohol

4‑Bromobut‑3‑yn‑1‑ol simultaneously presents a 1‑bromoalkyne (electrophilic in cross‑coupling) and a primary hydroxyl group (nucleophilic). This bifunctionality permitted the concise synthesis of megatomic acid sex pheromone in a three‑step sequence: Cadiot–Chodkiewicz coupling, stereoselective reduction, and Jones oxidation, proceeding with 97 % stereoselectivity [REFS‑1]. Monofunctional comparators such as 4‑bromo‑1‑butyne (lacking –OH) or propargyl alcohol (lacking Br) cannot replicate this sequence without protection/deprotection steps or additional functional‑group interconversions, which reduce overall yield and increase step count.

Orthogonal reactivity Bifunctional building block Sequential synthesis

Definitive Application Scenarios Where 4-Bromobut-3-yn-1-ol Outperforms Generic Alternatives


Mild One‑Step Synthesis of γ‑Butyrolactone Libraries for Medicinal Chemistry

When a project demands rapid access to γ‑butyrolactone scaffolds—key motifs in antibiotics, anticancer agents, and flavour compounds—4‑bromobut‑3‑yn‑1‑ol enables AuCl₃‑catalysed cyclisation in wet toluene at ambient temperature (75–92 % yield [REFS‑1]). The non‑halogenated analogue 3‑butyn‑1‑ol requires harsher conditions and delivers substantially lower yields, making the bromo compound the reagent of choice for library synthesis where high and reproducible yields are paramount.

High‑Fidelity Polymer Functionalisation via Cadiot–Chodkiewicz Grafting

For researchers creating diacetylene‑functionalised polymers (nonlinear optics, sensor materials), 4‑bromobut‑3‑yn‑1‑ol achieves 87.5–96.5 % alkyne conversion with negligible homodimer [REFS‑2]. In contrast, the iodo‑analogue introduces unacceptably high levels of homocoupled defects, and 3‑butyn‑1‑ol cannot participate. This reagent is therefore essential when material performance hinges on uniform side‑chain density.

Stereoselective Pheromone and Natural Product Synthesis

The concise, stereocontrolled synthesis of (3E,5Z)‑tetradecadienoic acid (97 % stereoselectivity) relies on the dual bromoalkyne‑hydroxyl architecture of 4‑bromobut‑3‑yn‑1‑ol [REFS‑3]. Monofunctional alternatives add 1–2 extra steps, eroding overall yield and stereochemical fidelity. Agrochemical and fragrance chemists procuring this compound directly enable the shortest published route to this class of sex attractants.

Process‑Scale Synthesis Where Physical Properties Dictate Equipment Choice

The ~86 °C higher boiling point and 1.8‑fold greater density of 4‑bromobut‑3‑yn‑1‑ol versus 3‑butyn‑1‑ol [REFS‑4] reduce evaporative losses during solvent stripping and simplify phase separation in aqueous work‑ups. In kilo‑lab and pilot‑plant campaigns where these operational factors directly affect cost and safety, the brominated compound offers practical handling advantages over its lighter, more water‑miscible non‑halogenated counterpart.

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